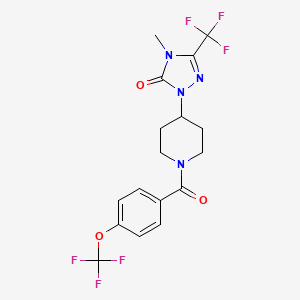
4-methyl-1-(1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-1-(1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H16F6N4O3 and its molecular weight is 438.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-methyl-1-(1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a piperidine ring and a triazole moiety with trifluoromethyl and trifluoromethoxy groups, suggesting diverse pharmacological applications.
Structural Features
The compound's structure can be broken down into several key components:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its role in enhancing biological activity.
- Triazole Moiety : A five-membered ring with three nitrogen atoms, often associated with antifungal and antimicrobial properties.
- Trifluoromethyl and Trifluoromethoxy Groups : These electron-withdrawing groups can significantly influence the compound's reactivity and biological interactions.
Antimicrobial Properties
The triazole derivatives are widely recognized for their antifungal and antibacterial activities. Studies have shown that compounds similar to this compound exhibit potent activity against various pathogens:
| Compound | Activity | Reference |
|---|---|---|
| 5-Amino-1H-triazole | Antifungal | |
| Triazole derivatives | Antimicrobial | |
| Mannich bases | Anticancer |
The mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : The triazole moiety can inhibit enzymes essential for fungal cell wall synthesis.
- Disruption of Membrane Integrity : The presence of the piperidine ring may facilitate interactions with cellular membranes, leading to increased permeability and cell death.
Case Studies
Recent studies have explored the biological activity of related compounds:
- Antiviral Activity : Research on non-nucleoside structured compounds has highlighted their potential in inhibiting viral infections by targeting specific viral proteins. For instance, compounds with similar piperidine structures have shown effectiveness against respiratory syncytial virus (RSV) by preventing viral fusion with host cells .
- Anticancer Potential : The antiproliferative effects of Mannich bases against various cancer cell lines (e.g., HeLa, HepG2) indicate that structural modifications can enhance cytotoxicity. Compounds featuring piperidine residues exhibited significant activity, suggesting that similar modifications in our target compound could yield promising results .
Synthesis and Optimization
The synthesis of this compound can be achieved through several synthetic routes, including:
- Formation of Key Intermediates : Starting from piperidine derivatives and introducing trifluoromethoxy groups through electrophilic aromatic substitution.
- Cycloaddition Reactions : Utilizing the triazole moiety in click chemistry to synthesize complex derivatives that may enhance biological activity.
特性
IUPAC Name |
4-methyl-2-[1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F6N4O3/c1-25-14(16(18,19)20)24-27(15(25)29)11-6-8-26(9-7-11)13(28)10-2-4-12(5-3-10)30-17(21,22)23/h2-5,11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEZCTGMZSZQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F6N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














